[(E)-2-nitroprop-1-enyl]cyclopentane
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Overview
Description
[(E)-2-nitroprop-1-enyl]cyclopentane is an organic compound characterized by a nitro group attached to a prop-1-enyl chain, which is in turn bonded to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2-nitroprop-1-enyl]cyclopentane typically involves the reaction of cyclopentanone with nitroethane in the presence of a base such as sodium ethoxide. The reaction proceeds through a nitroaldol (Henry) reaction, followed by dehydration to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
[(E)-2-nitroprop-1-enyl]cyclopentane can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroalkenes or nitroalkanes.
Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in methanol or ethanol.
Major Products
Oxidation: Nitroalkenes or nitroalkanes.
Reduction: Amines.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
[(E)-2-nitroprop-1-enyl]cyclopentane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(E)-2-nitroprop-1-enyl]cyclopentane involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane: A saturated hydrocarbon with a similar ring structure but lacking the nitro and prop-1-enyl groups.
Cyclopentene: An unsaturated hydrocarbon with a double bond in the ring structure.
Nitroalkenes: Compounds with a nitro group attached to an alkene chain.
Uniqueness
[(E)-2-nitroprop-1-enyl]cyclopentane is unique due to the presence of both a nitro group and a cyclopentane ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
6937-36-6 |
---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
[(E)-2-nitroprop-1-enyl]cyclopentane |
InChI |
InChI=1S/C8H13NO2/c1-7(9(10)11)6-8-4-2-3-5-8/h6,8H,2-5H2,1H3/b7-6+ |
InChI Key |
URLJJQLKYKXNID-VOTSOKGWSA-N |
Isomeric SMILES |
C/C(=C\C1CCCC1)/[N+](=O)[O-] |
Canonical SMILES |
CC(=CC1CCCC1)[N+](=O)[O-] |
Origin of Product |
United States |
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